Diisobutyl terephthalate

Catalog No.
S1517480
CAS No.
18699-48-4
M.F
C16H22O4
M. Wt
278.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisobutyl terephthalate

CAS Number

18699-48-4

Product Name

Diisobutyl terephthalate

IUPAC Name

bis(2-methylpropyl) benzene-1,4-dicarboxylate

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

InChI

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

LQKWPGAPADIOSS-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C

Liquid Crystal Research

DBIT exhibits liquid crystalline behavior, meaning it transitions from a crystal phase to a liquid phase with specific optical properties. This characteristic makes it a valuable material for studying liquid crystal dynamics and phase transitions. Researchers utilize DBIT in the development of new liquid crystal materials for various applications, including:

  • Display technology: DBIT can be used in the development of high-performance displays, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
  • Optical sensors: DBIT's liquid crystalline properties can be exploited to create optical sensors for detecting changes in pressure, temperature, and other environmental factors [].

Material Science Research

Due to its chemical structure, DBIT can be used as a building block for the synthesis of various polymers. This makes it a valuable tool for material scientists exploring the development of new materials with specific properties. Some potential applications include:

  • Biodegradable polymers: DBIT can be incorporated into the design of biodegradable polymers for various biomedical and environmental applications [].
  • Functional polymers: Researchers can utilize DBIT to create polymers with specific functionalities, such as electrical conductivity or self-assembly properties, for various technological applications.

Organic Chemistry Research

DBIT serves as a useful intermediate in various organic synthesis reactions. Its reactivity allows researchers to introduce specific functional groups into other molecules, facilitating the synthesis of complex organic compounds. This makes DBIT a valuable tool for:

  • Drug discovery: DBIT can be employed in the synthesis of potential drug candidates and drug intermediates [].
  • Material synthesis: Researchers can utilize DBIT as a starting material for the synthesis of new materials with desired properties.

Diisobutyl terephthalate is an organic compound with the molecular formula C16H22O4C_{16}H_{22}O_{4}. It is classified as a diester, formed from terephthalic acid and isobutanol. This compound is notable for its use as a plasticizer, enhancing the flexibility and durability of various polymers. Diisobutyl terephthalate appears as a colorless liquid and is soluble in organic solvents but has limited solubility in water .

, including:

  • Hydrolysis: This reaction can be catalyzed by enzymes or microorganisms, resulting in the formation of terephthalic acid and isobutanol. Hydrolysis is a significant pathway for environmental degradation .
  • Photodegradation: Exposure to sunlight can lead to the breakdown of diisobutyl terephthalate into various degradation products, including phthalic acid and aldehydes .
  • Esterification: The synthesis of diisobutyl terephthalate involves the esterification of terephthalic acid with isobutanol, typically using sulfuric acid as a catalyst. Water is produced as a byproduct during this reaction .

Diisobutyl terephthalate exhibits biological activity primarily through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. This interaction can influence metabolic processes and has implications for reproductive health. The compound can be absorbed through oral ingestion or dermal exposure, leading to its metabolism into mono-isobutyl phthalate and other metabolites .

The synthesis of diisobutyl terephthalate typically involves the following steps:

  • Esterification Reaction:
    • Reacting terephthalic acid with isobutanol in the presence of a catalyst such as sulfuric acid.
    • The reaction proceeds at elevated temperatures to facilitate the formation of the ester bond.
  • Catalysts:
    • Various acids may be employed as catalysts, including sulfuric acid or iron(III) chloride, to enhance the reaction rate and yield .
  • Yield:
    • The yield from this synthesis method can vary, with reported yields around 61% when using sulfuric acid as a catalyst .

Unique FeaturesDiisobutyl phthalatePhthalate esterPlasticizers, cosmeticsKnown for lower density than dibutyl phthalateDibutyl phthalatePhthalate esterPlasticizersMore widely used; higher molecular weightDimethyl terephthalateTerephthalateIntermediate for polyesterUsed primarily in polymer synthesisDiethyl terephthalateTerephthalatePlasticizersSimilar applications but different alkyl groups

Uniqueness of Diisobutyl Terephthalate

Diisobutyl terephthalate stands out due to its specific balance between flexibility and durability, making it particularly valuable in applications requiring high-performance materials. Its unique interaction profile with biological receptors also differentiates it from other similar compounds, highlighting its potential implications for health and environmental safety .

Research indicates that diisobutyl terephthalate interacts with biological systems primarily through its activation of PPAR gamma. This activation can lead to various physiological responses, including alterations in lipid metabolism and potential reproductive effects. Studies have shown that exposure can lead to measurable concentrations of metabolites in urine, indicating its bioavailability and metabolic processing within organisms .

XLogP3

5.7

Melting Point

55.0 °C

Other CAS

18699-48-4

Wikipedia

Terephthalic acid, diisobutyl ester

Dates

Modify: 2023-08-15

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